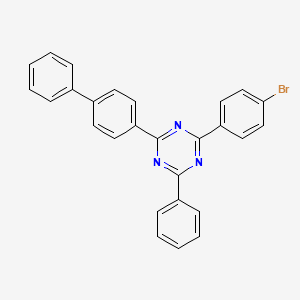

2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine

Description

Chemical Identifier: CAS 1911641-83-2

Molecular Formula: C27H18BrN3

Molecular Weight: 464.36 g/mol

Structure: A 1,3,5-triazine core substituted at positions 2, 4, and 6 with biphenyl-4-yl, 4-bromophenyl, and phenyl groups, respectively.

This compound is a brominated triazine derivative used primarily in organic electronics, particularly as an intermediate in organic light-emitting diodes (OLEDs). Its bromine substituent enhances electron-withdrawing properties, making it suitable for charge-transport layers in optoelectronic devices .

Properties

IUPAC Name |

2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18BrN3/c28-24-17-15-23(16-18-24)27-30-25(21-9-5-2-6-10-21)29-26(31-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSYSYAUVJMZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between biphenyl-4-amine, 4-bromobenzaldehyde, and phenylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between triazine derivatives and biological targets.

Medicine: Triazine derivatives, including this compound, have potential applications in drug discovery and development. They may exhibit pharmacological activities such as anticancer, antiviral, or antimicrobial properties.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the triazine ring can influence the binding affinity and specificity of the compound towards its targets. Additionally, the compound may participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 1,3,5-triazine core but differ in substituents or halogen positions:

Physical and Chemical Properties

Key Observations :

- The brominated analogues exhibit higher molecular weights and distinct electronic properties compared to chlorinated derivatives due to bromine’s larger atomic radius and polarizability.

- The 3-bromo isomer (meta-substituted) may show altered reactivity in Suzuki coupling reactions compared to the para-substituted target compound .

- The chloro analogue (1472062-94-4) has a lower hazard profile, making it preferable for applications requiring reduced toxicity .

Biological Activity

2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine (CAS No. 1911641-83-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 464.36 g/mol. The compound features a triazine ring substituted with biphenyl and bromophenyl groups, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

A study demonstrated that a related triazine compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment. The mechanism was attributed to the downregulation of cyclin D1 and upregulation of p53, leading to enhanced apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary assays against Gram-positive and Gram-negative bacteria have shown promising results.

Table 1: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research Findings:

In vitro studies revealed that the compound exhibited moderate inhibition of AChE with an IC50 value of 25 µM. This suggests potential therapeutic applications in enhancing cholinergic transmission in Alzheimer’s disease .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Cycle Regulation: Induction of apoptosis through modulation of cell cycle proteins.

- Enzyme Inhibition: Competitive inhibition of cholinesterases, leading to increased acetylcholine levels.

- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the standard synthetic routes for 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 2,4-dichloro-6-phenyl-1,3,5-triazine with biphenyl-4-ylboronic acid and 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. Key steps include:

- Reaction Setup : Use a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at reflux (80–90°C) for 12–24 hours .

- Purification : Column chromatography on silica gel with a hexane/ethyl acetate gradient yields the pure product.

- Optimization : Adjust stoichiometry (1:1:1 molar ratio for triazine and boronic acids) and monitor reaction progress via TLC to minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–8.5 ppm) and absence of unreacted chloro or boronic acid groups. For example, a singlet at δ 8.7 ppm confirms triazine protons .

- IR Spectroscopy : Absence of C-Cl stretches (~700 cm⁻¹) and presence of C-Br stretches (~550 cm⁻¹) confirm substitution .

- Mass Spectrometry : Molecular ion peaks at m/z 516.3 (M+H⁺) validate the molecular formula .

Q. What safety protocols are essential for handling this brominated triazine derivative?

- Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (oral LD₅₀ >2000 mg/kg) .

- Storage : Keep in airtight containers at ambient temperature, away from ignition sources (flash point >300°C) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s electronic properties in OLED applications?

- Role of Bromine : The 4-bromophenyl group enhances electron-withdrawing capacity, lowering the LUMO level and improving electron transport in OLED layers. Comparative studies with chloro analogs show a 0.2 eV reduction in bandgap .

- Crystallographic Analysis : X-ray diffraction reveals non-coplanar triazine and phenyl rings (torsion angle ~3.4°), which reduces π-π stacking and enhances amorphous film formation in devices .

- Methodological Insight : Use DFT calculations (e.g., Gaussian 09) to predict orbital energies and compare with cyclic voltammetry data .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting points)?

Q. What computational strategies refine crystallographic models for this compound?

- Software Tools : SHELXL (for small-molecule refinement) and Olex2 for visualizing non-coplanar geometries. Key parameters include bond lengths (C-Br: 1.89 Å) and anisotropic displacement parameters .

- Data Validation : Cross-check R-factor convergence (<5%) and Fo-Fc maps to exclude disorder or twinning artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.